molecular formula C16H14N2O2 B14648709 Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- CAS No. 53325-55-6

Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl-

Cat. No.: B14648709
CAS No.: 53325-55-6
M. Wt: 266.29 g/mol
InChI Key: VKCNNONVPTVBHD-UHFFFAOYSA-N
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Description

Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- is a complex organic compound belonging to the diazocine family. This compound features a unique structure characterized by two benzene rings fused with a diazocine ring, which is further substituted with an ethyl group. The compound’s intricate structure lends itself to various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- typically involves a multi-step process. One common method includes the condensation of isatoic anhydrides with 2-aminobenzoic acids, followed by cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the diazocine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted diazocine derivatives, quinones, and hydroquinones. These products can further undergo additional chemical modifications to yield a wide range of compounds with diverse properties.

Scientific Research Applications

Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound within the binding site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- stands out due to its specific substitution pattern and the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

53325-55-6

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

9-ethyl-9,10-diazatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-8,11-dione

InChI

InChI=1S/C16H14N2O2/c1-2-18-16(20)14-10-6-4-8-12(14)11-7-3-5-9-13(11)15(19)17-18/h3-10H,2H2,1H3,(H,17,19)

InChI Key

VKCNNONVPTVBHD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N1

Origin of Product

United States

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